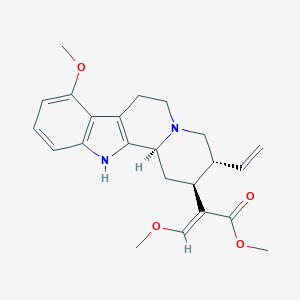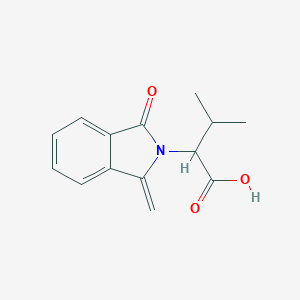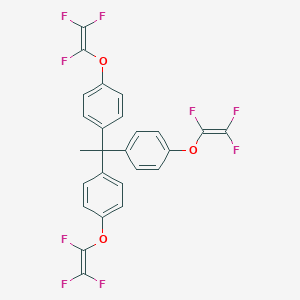
1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane
Overview
Description
1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a chemical compound with the molecular formula C26H15F9O3 and a molecular weight of 546.39 g/mol . This compound is characterized by the presence of three trifluorovinyloxy groups attached to a central ethane core. It is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane involves multiple steps, typically starting with the preparation of the trifluorovinyloxyphenyl intermediates. These intermediates are then reacted with a central ethane core under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings
Chemical Reactions Analysis
1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluorovinyloxy groups into other functional groups.
Substitution: The trifluorovinyloxy groups can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: While not used directly in medicine, it serves as a model compound for studying the behavior of similar structures in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane involves its interaction with molecular targets through its trifluorovinyloxy groups. These groups can participate in various chemical reactions, influencing the compound’s overall behavior and effects. The specific pathways and molecular targets depend on the context of its use and the reactions it undergoes .
Comparison with Similar Compounds
1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane can be compared with other similar compounds, such as:
1,1,1-Tris(4-vinyloxyphenyl)ethane: Lacks the trifluoro groups, resulting in different chemical properties and reactivity.
1,1,1-Tris(4-methoxyphenyl)ethane: Contains methoxy groups instead of trifluorovinyloxy groups, leading to different applications and reactivity.
Properties
IUPAC Name |
1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUHHCMRFFGRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15F9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136615-09-3 | |
| Record name | Benzene, 1,1′,1′′-ethylidynetris[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136615-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70375393 | |
| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134130-24-8 | |
| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134130-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane unique in polymer chemistry?
A1: this compound is a trifunctional monomer capable of undergoing thermal [2π+2π] cyclodimerization through its trifluorovinyl ether functionalities. [, ] This reaction forms a network polymer with alternating perfluorocyclobutane and aromatic ether groups, resulting in a thermoset material. [, ] This unique polymerization mechanism leads to polymers with distinct thermal and oxidative stability. []
Q2: What is the significance of the biradicals observed during the polymerization of this compound?
A2: Electron paramagnetic resonance spectroscopy studies have revealed the formation of a triplet state during the early stages of this compound polymerization. [] This signal is attributed to a biradical intermediate, supporting the proposed mechanism of [2π+2π] cyclodimerization. [] Understanding the nature and behavior of these intermediates is crucial for controlling the polymerization process and achieving desired polymer properties.
Q3: How does the structure of the polymer derived from this compound contribute to its thermal and oxidative stability?
A3: The alternating perfluorocyclobutane and aromatic ether groups within the polymer backbone contribute to its remarkable stability. [] Research using thermal gravimetric analysis (TGA) revealed high decomposition temperatures, indicating robust thermal resistance. [] Additionally, FTIR studies coupled with TGA/mass spectrometry provided insights into the oxidative degradation process, allowing researchers to propose potential degradation mechanisms. [] This understanding is essential for predicting the material's long-term performance in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
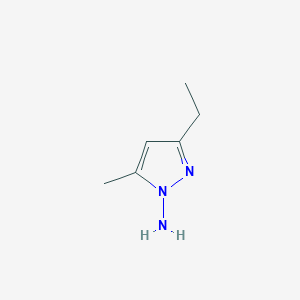
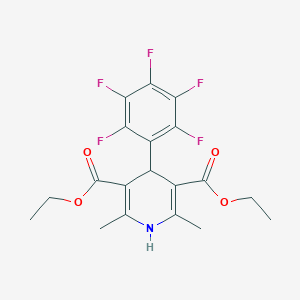
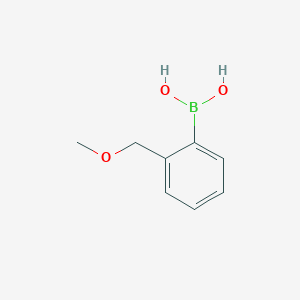
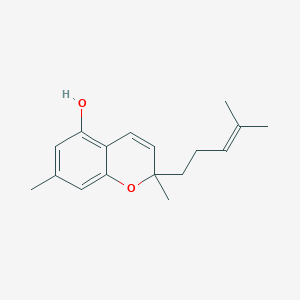

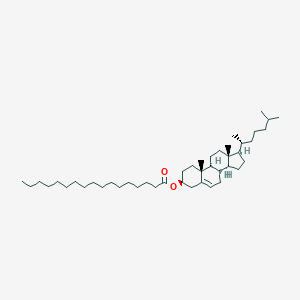
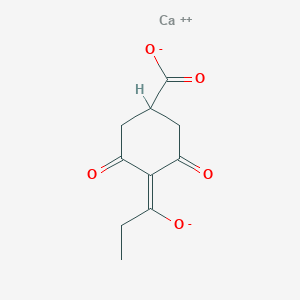
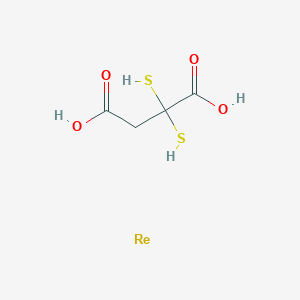
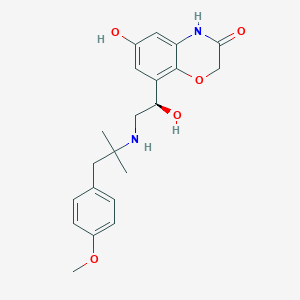
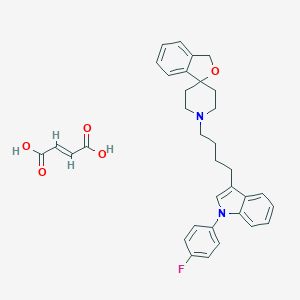
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
